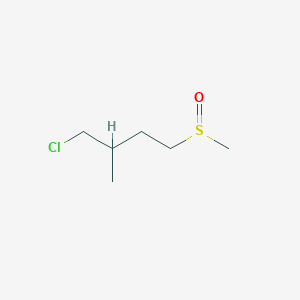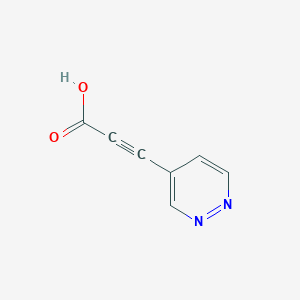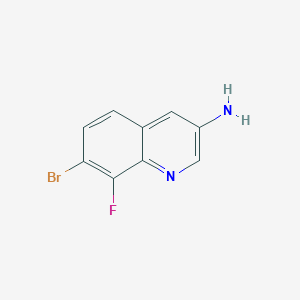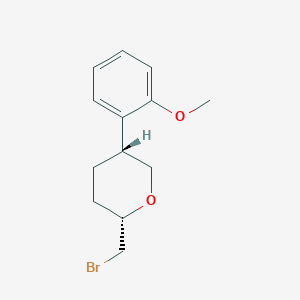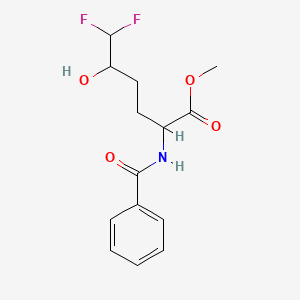![molecular formula C10H13F3O2 B13194390 3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13194390.png)
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)bicyclo[222]octane-2-carboxylic acid is an organic compound characterized by a bicyclic structure with a trifluoromethyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate a tandem reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and the use of organic bases in mild conditions can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the trifluoromethyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Bicyclo[2.2.2]octane-1-carboxylates: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[3.2.1]octane derivatives: Compounds with a different bicyclic framework but similar chemical properties.
Uniqueness
3-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid functionality. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13F3O2 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)8-6-3-1-5(2-4-6)7(8)9(14)15/h5-8H,1-4H2,(H,14,15) |
InChI-Schlüssel |
FJFORPKGTCBBPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C(C2C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


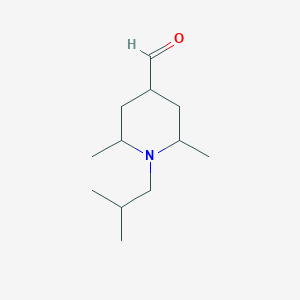
![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13194318.png)
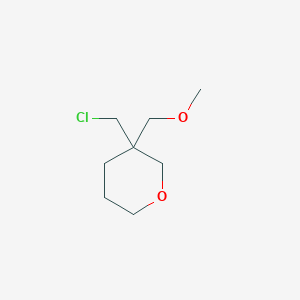
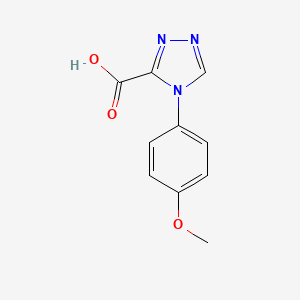
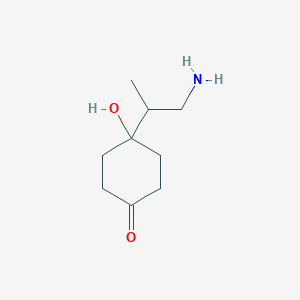
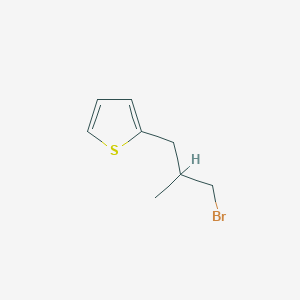
![8-(2-Aminoethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13194339.png)


